2-Tridecyloxirane

Description

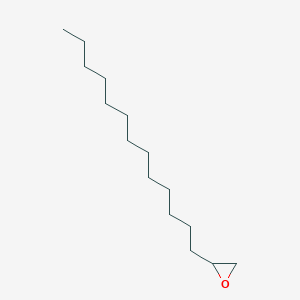

Structure

3D Structure

Properties

IUPAC Name |

2-tridecyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-14-16-15/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIBIXKZPBEGTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885059 | |

| Record name | Oxirane, 2-tridecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18633-25-5 | |

| Record name | 2-Tridecyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18633-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Epoxypentadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018633255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2-tridecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2-tridecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-EPOXYPENTADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2LL9HNF94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations

Conventional Chemical Synthesis of 2-Tridecyloxirane

The synthesis of epoxides, also known as oxiranes, is a fundamental transformation in organic chemistry, providing versatile intermediates for the production of a wide array of more complex molecules. mychemblog.comresearchgate.net For long-chain terminal epoxides like this compound, the most common and direct method is the epoxidation of the corresponding terminal alkene, 1-pentadecene (B78149).

The Prilezhaev reaction, first reported by Nikolai Prilezhaev in 1909, is the archetypal method for the epoxidation of alkenes using a peroxy acid. wikipedia.org This reaction is widely employed for its reliability and stereospecificity. The general transformation involves the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield the corresponding epoxide and a carboxylic acid byproduct. mychemblog.comwikipedia.org

The reaction is typically performed in inert solvents like dichloromethane, chloroform, or benzene (B151609) at temperatures ranging from -10 to 60 °C, often resulting in yields of 60-80%. mychemblog.comwikipedia.org For the synthesis of this compound, the starting material would be 1-pentadecene.

Prilezhaev Epoxidation from Alkenes: Mechanistic Aspects

Peracid Reactivity and Transition State Analysis

The mechanism of the Prilezhaev reaction is a concerted process, often referred to as the "butterfly mechanism," which was first proposed by Bartlett. wikipedia.orgorganic-chemistry.org In this mechanism, the peroxy acid is believed to adopt a conformation with an intramolecular hydrogen bond. organic-chemistry.org The peroxy acid acts as an electrophile, and the alkene serves as the nucleophile. mychemblog.comwikipedia.org The terminal, electrophilic oxygen of the peracid is transferred to the alkene's double bond.

The rate of the reaction is influenced by the nature of the alkene; more electron-rich alkenes react faster. wikipedia.org This is supported by the observed increase in epoxidation rates with increased methyl substitution on the alkene. wikipedia.org

Computational studies, such as those using density functional theory (DFT), have provided deeper insights into the transition state. researchgate.net These studies suggest that the reaction proceeds via a transition state where the plane of the peracid bisects that of the alkene, with the O-O bond aligned perpendicularly to it. wikipedia.org This geometry facilitates the crucial frontier orbital interactions. Quantum chemical calculations have shown that protonation of the peracid's carbonyl oxygen can significantly lower the activation barrier for epoxidation. researchgate.net

Stereochemical Control in Epoxidation Reactions

A key feature of the Prilezhaev reaction is its high degree of stereospecificity. mychemblog.comwikipedia.org The stereochemistry of the starting alkene is retained in the resulting epoxide. wikipedia.orglibretexts.org For instance, a trans-alkene will yield a trans-epoxide, and a cis-alkene will produce a cis-epoxide. wikipedia.org This is a direct consequence of the concerted "butterfly mechanism". wikipedia.org

In the case of cyclic systems, such as norbornene, the peracid typically attacks from the less sterically hindered face, leading to the exo-epoxide as the major product. wuxiapptec.com This selectivity is attributed to differences in torsional strain in the transition state. wuxiapptec.com For a terminal alkene like 1-pentadecene, which lacks cis/trans isomerism, the stereochemistry at the newly formed chiral center is not controlled in the absence of a chiral influence, resulting in a racemic mixture of (R)- and (S)-2-tridecyloxirane.

While the Prilezhaev epoxidation is a primary method, other routes to synthesize long-chain terminal epoxides exist. One common alternative involves the formation of a halohydrin from the alkene, followed by an intramolecular SN2 reaction. organicchemistrytutor.com For example, reacting 1-pentadecene with a halogen (like bromine or chlorine) in the presence of water would form a 1-halo-2-pentadecanol. Subsequent treatment with a base would deprotonate the alcohol, which then acts as a nucleophile, displacing the adjacent halide to form the epoxide ring. organicchemistrytutor.com

Enzymatic approaches also present a green alternative for the synthesis of long-chain terminal epoxides. mdpi.comcsic.es Unspecific peroxygenases (UPOs) have been shown to catalyze the epoxidation of terminal alkenes (from C12 to C20) using hydrogen peroxide as the oxidant. mdpi.comcsic.es These biocatalytic methods can offer high selectivity and operate under mild conditions. mdpi.com

Asymmetric Synthesis and Stereoselective Approaches

The synthesis of enantiomerically pure epoxides is of significant interest as these compounds are valuable chiral building blocks. researchgate.netgoogle.com This is particularly relevant for applications in the pharmaceutical and agrochemical industries.

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing a metal-free alternative to traditional methods. nih.govacs.org Several organocatalytic strategies have been developed for the enantioselective epoxidation of alkenes. acs.org

One notable approach involves the use of chiral ketones as catalysts in conjunction with an oxidant like Oxone. The Shi epoxidation, for example, utilizes a fructose-derived chiral ketone to achieve high enantioselectivities for various alkenes. uea.ac.uk While effective for many substrates, low enantiomeric excesses have been reported for terminal alkenes with this method. uea.ac.uk

Another significant strategy employs chiral organic molecules to activate the reagents and control the stereochemical outcome. For instance, chiral phosphoric acids have been successfully used as catalysts for the enantioselective epoxidation of certain alkenes. nih.govnih.gov These catalysts can activate hydrogen peroxide to achieve high enantio- and diastereoselectivity in the epoxidation of alkenyl aza-heteroarenes. nih.gov

For the synthesis of enantiopure long-chain terminal epoxides, an organocatalytic methodology has been developed starting from long-chain aldehydes. scilit.com This method utilizes MacMillan's third-generation imidazolidinone organocatalyst for the key epoxide formation step, ensuring high enantiomeric purity of the resulting terminal epoxides. scilit.com This approach highlights the potential of organocatalysis to generate valuable chiral building blocks like (R)- or (S)-2-tridecyloxirane.

Synthesis of Isotopically Labeled this compound Analogs

The preparation of isotopically labeled this compound is crucial for mechanistic studies, metabolic tracing, and as internal standards in quantitative analysis. alkemix.eu Common stable isotopes incorporated into molecules like this compound include deuterium (B1214612) (²H or D) and carbon-13 (¹³C). alkemix.eu

The synthesis of these labeled compounds typically involves the use of isotopically enriched starting materials. For instance, to introduce a carbon-13 label, a common strategy is to start with a ¹³C-labeled precursor. The synthesis of [1-¹³C]tetradecanoic acid, a potential precursor to a labeled this compound derivative, has been described. davuniversity.org This involves the reaction of 1-bromotridecane (B143060) with potassium [¹³C]cyanide, followed by hydrolysis of the resulting nitrile. davuniversity.org Subsequent reduction and functional group manipulation could then lead to the desired labeled epoxide.

Deuterium labeling can be achieved through several methods, including hydrogen-deuterium exchange reactions on a suitable precursor or by using deuterated reagents. rasayanjournal.co.inmdpi.com For example, a deuterated analog of this compound could be synthesized from a deuterated version of its alkene precursor, 1-pentadecene. Catalytic H/D exchange reactions using D₂O as the deuterium source are a common strategy for introducing deuterium into organic molecules. mdpi.com

The primary methods for synthesizing isotopically labeled compounds are summarized below:

| Isotope | Labeling Method | Description |

| ¹³C | Use of Labeled Precursors | Synthesis begins with a commercially available starting material already containing one or more ¹³C atoms. organicchemistrydata.orgorganic-chemistry.org |

| ²H (D) | Hydrogen-Deuterium Exchange | A molecule is treated with a deuterium source, such as D₂O, often in the presence of a catalyst, to replace specific hydrogen atoms with deuterium. rasayanjournal.co.inmdpi.com |

| ²H (D) | Use of Deuterated Reagents | A synthesis is carried out using reagents that contain deuterium, such as lithium aluminum deuteride (B1239839) (LiAlD₄) or deuterated solvents. organic-chemistry.org |

Biocatalytic and Chemo-Enzymatic Pathways to Oxiranes

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of epoxides. Enzymes offer high selectivity and operate under mild reaction conditions.

Enzymatic Epoxidation Systems and Biocatalyst Development

The enzymatic epoxidation of long-chain terminal alkenes, such as 1-pentadecene (the precursor to this compound), can be efficiently catalyzed by various enzymes. d-nb.infomasterorganicchemistry.com Unspecific peroxygenases (UPOs) have shown particular promise in this area. d-nb.infomasterorganicchemistry.com These enzymes, which are robust and only require hydrogen peroxide as a co-substrate, can catalyze the epoxidation of terminal alkenes ranging from C12 to C20. d-nb.infomasterorganicchemistry.com

Several UPOs from different fungal sources have been investigated for their ability to epoxidize long-chain alkenes. While all tested UPOs showed some activity, there were notable differences in their substrate turnover and selectivity. For example, the UPO from Marasmius rotula (MroUPO) was found to be highly selective for terminal epoxidation. d-nb.info The development of whole-cell biocatalysts, where the epoxidizing enzyme is expressed in a microbial host, is another important strategy. This approach can circumvent the need for enzyme purification and can facilitate cofactor regeneration. vaia.com

Lipases are another class of enzymes that have been successfully employed in the chemo-enzymatic epoxidation of alkenes. academicjournals.org In these systems, the lipase (B570770) catalyzes the in situ formation of a peroxycarboxylic acid from a carboxylic acid and hydrogen peroxide, which then acts as the epoxidizing agent. acs.org

The following table summarizes some of the key enzyme systems used for the epoxidation of long-chain alkenes:

| Enzyme Class | Example(s) | Key Features |

| Unspecific Peroxygenases (UPOs) | MroUPO, rCciUPO | High selectivity for terminal epoxidation, requires only H₂O₂. d-nb.infomasterorganicchemistry.com |

| Cytochrome P450 Monooxygenases | P450BM3 | Can be engineered for improved activity and stability. scispace.com |

| Lipases | Candida antarctica lipase B (Novozym 435) | Used in chemo-enzymatic systems to generate the epoxidizing agent in situ. acs.orgresearchgate.net |

Integration of Biocatalysis in Multi-Step Synthesis

The high selectivity of enzymes makes them ideal for integration into multi-step synthetic sequences, a field often referred to as chemo-enzymatic synthesis. rsc.orgmasterorganicchemistry.com This approach combines the advantages of both chemical and biological catalysts to create more efficient and sustainable synthetic routes. rsc.org

For the synthesis of this compound and its derivatives, a biocatalytic epoxidation step can be combined with subsequent chemical transformations. For example, a chemo-enzymatic route could involve the lipase-catalyzed epoxidation of 1-pentadecene, followed by the chemical hydrolysis of the resulting this compound to the corresponding diol. acs.orgresearchgate.net

Post-Synthetic Transformations and Derivatives

The oxirane ring of this compound is susceptible to a variety of transformations, allowing for the synthesis of a wide range of derivatives.

Nucleophilic Ring-Opening Reactions: Regio- and Stereoselectivity

The ring-opening of unsymmetrical epoxides like this compound with nucleophiles is a fundamental transformation. The regioselectivity of this reaction is primarily governed by a balance between steric and electronic effects and is highly dependent on the reaction conditions. libretexts.org

Under basic or neutral conditions, with strong nucleophiles, the reaction typically proceeds via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. libretexts.org For this compound, this would be the terminal carbon (C1), leading to the formation of a secondary alcohol. This reaction occurs with inversion of stereochemistry at the site of attack.

In contrast, under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds with significant Sₙ1 character, and the nucleophile preferentially attacks the more substituted carbon atom (C2), which can better stabilize the developing positive charge. libretexts.org This leads to the formation of a primary alcohol.

The table below summarizes the regioselectivity of nucleophilic ring-opening of this compound under different conditions:

| Reaction Conditions | Mechanism | Site of Nucleophilic Attack | Product Type |

| Basic/Neutral | Sₙ2-like | C1 (less substituted) | Secondary alcohol |

| Acidic | Sₙ1-like | C2 (more substituted) | Primary alcohol |

Oxidative and Reductive Modifications of the Oxirane Ring

The epoxide ring of this compound can undergo both oxidative and reductive modifications, further expanding its synthetic utility.

Reductive Modifications:

The most common reductive transformation of epoxides is their ring-opening to alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄). vaia.com In the case of this compound, the hydride nucleophile from LiAlH₄ will attack the less sterically hindered carbon (C1), resulting in the formation of 2-pentadecanol. davuniversity.orgmasterorganicchemistry.com

Another reductive process is the deoxygenation of the epoxide to the corresponding alkene, 1-pentadecene. This transformation essentially reverses the epoxidation reaction and can be useful for protecting a double bond, which is later regenerated.

Oxidative Modifications:

The oxidation of epoxides can lead to a variety of products depending on the oxidant and reaction conditions. Oxidative cleavage of the carbon-carbon bond of the epoxide ring can occur, leading to the formation of aldehydes or carboxylic acids. For example, treatment of an epoxide with periodic acid (HIO₄) can yield two carbonyl compounds.

Furthermore, the epoxide ring can be opened oxidatively. For instance, flavin cofactors have been shown to mediate both reductive and oxidative ring-opening of certain epoxides. libretexts.org

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups within 2-Tridecyloxirane, particularly the oxirane ring.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. wikipedia.org The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For epoxides like this compound, characteristic vibrations of the three-membered ring are key identifiers.

The primary IR absorption bands for oxiranes are associated with the C-O and C-H stretching and bending vibrations of the ring. The asymmetrical ring stretching of the oxirane ring typically appears in the 810-950 cm⁻¹ region, while the symmetrical ring stretching, often referred to as the "ring breathing" mode, is observed around 1250 cm⁻¹. rsc.org The C-H stretching vibrations of the epoxide ring are generally found at higher frequencies, typically in the 3000-3050 cm⁻¹ range. scifiniti.com

Table 1: Typical Infrared Absorption Frequencies for Oxirane Rings

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C-H Stretching | 3000-3050 | Medium |

| Ring Breathing (Symmetrical Stretch) | ~1250 | Strong |

| Asymmetrical Ring Stretching | 810-950 | Strong |

| C-H Bending | 750-880 | Medium-Weak |

This table presents generalized data for oxirane rings and may not represent the exact values for this compound.

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. libretexts.org It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a powerful tool for fingerprinting the carbon backbone of this compound and confirming the presence of the oxirane ring. rsc.org

The selection rules for Raman spectroscopy differ from those for IR, meaning that some vibrations that are weak in IR may be strong in Raman, and vice versa. libretexts.org The symmetrical "ring breathing" vibration of the oxirane ring around 1250 cm⁻¹ is typically a strong and sharp band in the Raman spectrum. The long alkyl chain of this compound will produce a series of characteristic bands corresponding to C-C stretching and CH₂ twisting and rocking modes throughout the fingerprint region (below 1500 cm⁻¹).

Detailed experimental Raman spectra for this compound are not provided in the searched literature. However, analysis of related compounds shows that Raman is effective in identifying structural features. For instance, in situ Raman spectroscopy has been used to distinguish between different thiol modifications, highlighting its sensitivity to changes in chemical structure. rsc.org

Infrared (IR) Spectroscopy in Oxirane Identification

Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon atoms in a molecule, respectively. The chemical shifts, signal multiplicities, and coupling constants are used to assemble the molecular structure.

For (R)-2-Tridecyloxirane, specific ¹H and ¹³C NMR data has been reported. mdpi.com In the ¹H NMR spectrum, the protons on the oxirane ring appear as a multiplet in the range of δ 2.79–2.70 ppm (1H, OCH), a doublet of doublets at δ 2.57 ppm (1H, OCHH), and another doublet of doublets at δ 2.29 ppm (1H, OCHH). mdpi.com The long alkyl chain (-(CH₂)₁₂-) presents as a multiplet between δ 1.48–1.05 ppm, and the terminal methyl group (CH₃) appears as a triplet at δ 0.77 ppm. mdpi.com

The ¹³C NMR spectrum shows the carbons of the oxirane ring at δ 51.8 and 46.5 ppm. mdpi.com The carbons of the tridecyl chain resonate at various shifts, including 32.4, 31.7, 29.5, 29.4, 29.3, 29.2, 25.8, and 22.5 ppm, with the terminal methyl carbon at 13.8 ppm. mdpi.com

Table 2: ¹H and ¹³C NMR Data for (R)-2-Tridecyloxirane in CDCl₃

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| OCH | 2.79–2.70 (m) | 51.8 |

| OCH₂ | 2.57 (dd, J = 5.9, 4.0 Hz), 2.29 (dd, J = 5.1, 2.7 Hz) | 46.5 |

| (CH₂)₁₂ | 1.48–1.05 (m) | 32.4, 31.7, 29.5, 29.4, 29.3, 29.2, 25.8, 22.5 |

| CH₃ | 0.77 (t, J = 5.4 Hz) | 13.8 |

| Data sourced from MDPI. mdpi.com |

While specific data on advanced NMR techniques for this compound is not available in the provided search results, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all proton and carbon signals and for determining the three-dimensional conformation of the molecule. These two-dimensional NMR methods reveal correlations between nuclei, aiding in the complete structural elucidation. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon Analysis

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. With a chemical formula of C₁₅H₃₀O, this compound has a molecular weight of approximately 226.4 g/mol . vulcanchem.combiosynth.comechemi.com In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•), which is a radical cation. msu.edu For this compound, this molecular ion peak would appear at a mass-to-charge ratio (m/z) of 226.

The energetic molecular ions are unstable and tend to break apart into smaller, charged fragments and neutral radicals. chemguide.co.uk The pattern of these fragments provides a fingerprint that is invaluable for structural identification. The fragmentation of this compound is dictated by the presence of the epoxide ring and the long aliphatic chain. Common fragmentation pathways for epoxides and long-chain alkanes include alpha-cleavage (cleavage of bonds adjacent to the oxygen atom) and cleavage at various points along the carbon chain. uni-saarland.delibretexts.org

Key fragmentation processes for this compound would include:

Alpha-cleavage: The bonds adjacent to the oxygen atom in the oxirane ring are susceptible to breaking. Cleavage between the first and second carbon of the oxirane ring can lead to the formation of stable carbocations.

Alkyl Chain Fragmentation: The long tridecyl chain can fragment at any C-C bond, typically resulting in a series of alkyl carbocations (CₙH₂ₙ₊₁) and alkenyl carbocations (CₙH₂ₙ₋₁) that are separated by 14 mass units (the mass of a CH₂ group). msu.edulibretexts.org This produces a characteristic pattern in the lower mass region of the spectrum.

Ring Opening and Rearrangement: The strained epoxide ring can open, followed by rearrangements and subsequent fragmentation, leading to characteristic neutral losses, such as the loss of CO or H₂O, although these are less common for simple aliphatic epoxides compared to other oxygen-containing compounds. savemyexams.com

The relative abundance of these fragment ions helps in piecing together the original structure of the molecule.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 226 | [C₁₅H₃₀O]⁺• | Molecular Ion (M⁺•) |

| 183 | [C₁₂H₂₃O]⁺ | Loss of a propyl radical (•C₃H₇) |

| 155 | [C₁₀H₁₉O]⁺ | Loss of a pentyl radical (•C₅H₁₁) |

| 127 | [C₈H₁₅O]⁺ | Loss of a heptyl radical (•C₇H₁₃) |

| 99 | [C₆H₁₁O]⁺ | Loss of a nonyl radical (•C₉H₁₉) |

| 71 | [C₄H₇O]⁺ | Cleavage of the alkyl chain, α-cleavage related fragment |

| 57 | [C₄H₉]⁺ | Butyl cation from alkyl chain fragmentation |

| 43 | [C₂H₃O]⁺ / [C₃H₇]⁺ | Acylium-like ion from ring cleavage or Propyl cation |

Integration of Spectroscopic Data with Computational Methods

The integration of experimental spectroscopic data with high-level computational methods provides a powerful synergy for the detailed structural and dynamic analysis of molecules like this compound.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict spectroscopic properties with high accuracy. mdpi.comacs.org For a molecule like this compound, these computational methods can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which is invaluable for assigning experimental signals and confirming its structure. tandfonline.comresearchgate.net

The process typically involves:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its most stable conformation using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). acs.org

Property Calculation: Using the optimized geometry, spectroscopic properties are calculated. For NMR, this involves calculating the magnetic shielding constants for each nucleus. aip.orgresearchgate.net These are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). acs.org For IR spectroscopy, the vibrational frequencies and their corresponding intensities are calculated. researchgate.net

This predictive power is crucial for distinguishing between isomers or assigning specific protons and carbons in complex NMR spectra. tandfonline.com For instance, the chemical shifts of the diastereotopic protons on the oxirane ring can be accurately predicted, aiding in the interpretation of the experimental ¹H NMR spectrum. libretexts.org Although direct computational studies on this compound are not widely published, the methodologies are well-established for epoxides and related organic molecules. aip.orgacs.org

Table 2: Computational Methods for Spectroscopic Prediction

| Computational Method | Predicted Property | Application for this compound | Common Level of Theory |

| GIAO-DFT | NMR Chemical Shifts | Assignment of ¹H and ¹³C NMR signals, especially for the epoxide ring and adjacent carbons. mdpi.comlibretexts.org | WP04/6-311++G(2d,p) // B3LYP-D3/6-311G(d,p) mdpi.com |

| DFT Frequency Analysis | IR Vibrational Frequencies | Identification of characteristic epoxide ring vibrations (e.g., C-O-C stretches) in the experimental IR spectrum. spectroscopyonline.com | B3LYP/6-311++G(2d,p) researchgate.net |

| QCEIMS | Mass Spectra | Prediction of fragmentation patterns and relative ion abundances to assist in interpreting experimental mass spectra. nih.gov | DFT/ab initio molecular dynamics nih.gov |

Two-Dimensional Correlation Spectroscopy (2D-COS) in Reaction Monitoring

Two-Dimensional Correlation Spectroscopy (2D-COS) is a sophisticated analytical technique used to study changes in spectra that are induced by an external perturbation, such as time, temperature, or concentration. rhhz.net It is particularly powerful for monitoring chemical reactions and understanding their mechanisms by revealing the sequence of molecular events. researchgate.net

While specific 2D-COS studies on this compound are not documented, the technique is extensively applied to monitor the reactions of epoxides, most notably the curing of epoxy resins and ring-opening polymerizations. researchgate.netaip.orgmdpi.com In a potential polymerization of this compound, 2D-COS could be used to analyze a series of time-resolved IR spectra collected during the reaction. jasco-global.com

The analysis generates two types of correlation maps:

Asynchronous Spectra: These maps reveal out-of-phase or sequential changes. The presence of an asynchronous cross-peak between two bands indicates that one change occurs before the other, allowing for the determination of the sequence of chemical steps. researchgate.net

For a reaction involving this compound, 2D-COS could track the disappearance of epoxide-related IR bands (e.g., asymmetric C-O-C stretch around 950–810 cm⁻¹) and the simultaneous appearance of bands corresponding to the new product (e.g., O-H stretch from hydroxyl end-groups in a ring-opening reaction). spectroscopyonline.comresearchgate.net This provides detailed mechanistic insights that are not available from conventional one-dimensional spectroscopy. tesisenred.net

Table 3: Application of 2D-COS in Monitoring Epoxide Reactions

| Spectral Region (IR) | Vibrational Mode Monitored | Information Gained from 2D-COS |

| 3600-3200 cm⁻¹ | O-H Stretch | Appearance and growth of hydroxyl groups, indicating ring-opening. |

| 3100-2800 cm⁻¹ | C-H Stretch | Changes in the alkyl chain environment during polymerization. |

| 1280-1230 cm⁻¹ | Epoxide Ring Vibration | Disappearance indicates consumption of the this compound monomer. spectroscopyonline.com |

| 950-810 cm⁻¹ | Asymmetric C-O-C Stretch | Disappearance provides a clear marker for the rate of the ring-opening reaction. spectroscopyonline.com |

Theoretical Chemistry and Computational Modeling of 2 Tridecyloxirane

Quantum Chemical Studies of Electronic Structure

Quantum chemistry offers a powerful lens through which to investigate the intrinsic properties of molecules like 2-tridecyloxirane. wikipedia.org By solving the Schrödinger equation for the molecule's electronic structure, fundamental characteristics that govern its behavior can be elucidated. wikipedia.org

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems, including molecules like this compound. wikipedia.org This method is particularly effective for calculating ground state properties such as electron density, total energy, and molecular structure. researchgate.net The core principle of DFT lies in using the electron density, a function of only three spatial coordinates, to determine the properties of a many-electron system. wikipedia.org This approach is computationally more efficient than traditional wavefunction-based methods. wikipedia.orgimperial.ac.uk

DFT calculations for this compound would involve defining a basis set, such as the commonly used 6-31G*, and selecting an appropriate functional, like B3LYP, to approximate the exchange and correlation energies. wm.educhimicatechnoacta.ru The process typically involves iterative self-consistent field (SCF) calculations until the ground state charge density is found. preprints.org From these calculations, key properties can be derived.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations

| Property | Predicted Value/Description | Significance |

| Optimized Geometry | The three-membered oxirane ring would exhibit bond angles significantly deviating from the ideal tetrahedral angle, leading to ring strain. The long tridecyl chain would adopt a low-energy, staggered conformation. | Determines the molecule's shape and steric profile, influencing its reactivity and interactions. |

| Electron Density | Highest electron density would be localized around the oxygen atom of the oxirane ring due to its high electronegativity. | Indicates regions of high and low electron density, which are crucial for predicting sites of electrophilic and nucleophilic attack. |

| Total Energy | A specific, minimized energy value corresponding to the most stable geometric arrangement of the atoms in the ground state. | Serves as a benchmark for comparing the stability of different conformers or isomers. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally indicates higher chemical reactivity. The HOMO is often localized on the oxygen lone pairs, while the LUMO is associated with the antibonding orbitals of the C-O bonds in the epoxide ring. |

| Dipole Moment | A non-zero dipole moment is expected due to the electronegativity difference between oxygen and carbon, with the negative end of the dipole oriented towards the oxygen atom. | Influences the molecule's solubility and its interaction with polar solvents and other polar molecules. |

Note: The specific values for these properties would require performing actual DFT calculations with a chosen functional and basis set.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. smu.edu These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), provide a systematic way to approach the exact solution of the Schrödinger equation. wikipedia.org For a molecule like this compound, these methods can offer a highly detailed picture of its electronic configuration and the nature of its chemical bonds.

The electronic configuration of this compound is characterized by the distribution of its electrons among various molecular orbitals. nih.gov The core electrons are tightly held by the individual atoms, while the valence electrons participate in chemical bonding. The bonding in the tridecyl chain consists of standard C-C and C-H sigma (σ) bonds. The key feature is the three-membered oxirane ring. The bonding in this strained ring can be described by Walsh orbitals or through a bent-bond (banana bond) model, reflecting the deviation from standard sp³ hybridization.

Ab initio calculations can quantify the nature of these bonds. For instance, Natural Bond Orbital (NBO) analysis, often performed in conjunction with ab initio calculations, can reveal the hybridization of the atomic orbitals and the delocalization of electron density. rsc.org For this compound, NBO analysis would likely show significant p-character in the C-C bond of the oxirane ring and C-O bonds that are polarized towards the oxygen atom.

Table 2: Ab Initio Analysis of Bonding in the this compound Ring

| Bond | Bond Type | Hybridization (Predicted) | Key Features |

| C-C (ring) | Strained σ-bond | Non-standard, significant p-character | Weaker and more reactive than a typical C-C single bond due to ring strain. |

| C-O (ring) | Polar covalent σ-bond | Non-standard, polarized towards oxygen | These bonds are susceptible to nucleophilic attack at the carbon atoms. |

| Oxygen Lone Pairs | Non-bonding | Primarily p-like orbitals | Act as nucleophilic and basic centers. |

Note: The precise hybridization and orbital composition would be determined by the specific ab initio calculation performed.

Density Functional Theory (DFT) Calculations for Ground State Properties

Computational Reaction Dynamics and Mechanism Prediction

Computational reaction dynamics is a field that studies the detailed atomic and molecular motions during a chemical reaction. wikipedia.orgebsco.com By simulating these events, researchers can predict reaction mechanisms, identify transition states, and calculate reaction rates. wikipedia.org

The formation of this compound typically occurs via the epoxidation of 1-pentadecene (B78149). A common method for this is the reaction with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org The mechanism is a concerted process where the new C-O bonds form as the peroxyacid's O-O bond breaks. libretexts.orglibretexts.org

Computational methods can locate the transition state (TS) for this reaction on the potential energy surface. The geometry of the TS provides crucial information about the mechanism. For the epoxidation of an alkene, a "spiro" transition state is often postulated, where the plane of the alkene's π-bond and the dioxirane (B86890) ring of the oxidizing agent are at a 90-degree angle. wm.edu DFT calculations are frequently used to optimize the geometry of this transition state and calculate its energy. wm.edu The activation energy (Ea) of the reaction is then determined by the energy difference between the reactants and the transition state. wm.edu

Table 3: Computed Parameters for the Transition State of 1-Pentadecene Epoxidation

| Parameter | Description | Computational Finding |

| Geometry | The three-dimensional arrangement of atoms at the highest point on the reaction pathway. | A concerted, asynchronous spiro-like structure where the alkene approaches the electrophilic oxygen of the peroxyacid. wm.edu |

| Activation Energy (ΔG‡) | The free energy difference between the reactants and the transition state. | Calculations would yield a quantitative value (e.g., in kcal/mol) that indicates the kinetic barrier to the reaction. nih.gov |

| Imaginary Frequency | A single negative frequency in the vibrational analysis of the transition state structure. | Confirms that the located structure is a true first-order saddle point (a transition state) and the corresponding vibrational mode represents the motion along the reaction coordinate. |

Note: The values are dependent on the level of theory and solvent model used in the computation.

Simulations can provide quantitative predictions of reaction rates, which are governed by the rate constant (k). libretexts.org The rate constant can be calculated using transition state theory (TST), which relates the rate to the free energy of activation (ΔG‡) derived from computational studies. wikipedia.org

The Arrhenius equation, k = A * exp(-Ea/RT), forms the basis for understanding the temperature dependence of the reaction rate. Computational chemistry allows for the calculation of the activation energy (Ea), which is the primary determinant of the rate constant. wm.edu

Simulations of reaction kinetics can be performed using various methods. colorado.edu For elementary reactions, molecular dynamics can be used to model the reactive trajectories. wikipedia.org For more complex reaction networks, kinetic Monte Carlo or other numerical integration methods can be employed to solve the rate equations based on computed rate constants. thescipub.comuleth.ca These simulations can predict the concentration of reactants, products, and intermediates over time under specific conditions. colorado.edu

Table 4: Computationally Derived Kinetic Parameters for this compound Formation

| Parameter | Definition | Method of Calculation | Significance |

| Rate Constant (k) | A proportionality constant relating the rate of reaction to the concentration of reactants. wikipedia.org | Calculated from the activation free energy (ΔG‡) using Transition State Theory. | Determines the speed of the reaction under given conditions. |

| Reaction Order | The relationship between the concentration of a reactant and the reaction rate. libretexts.org | Determined by the stoichiometry of the elementary step in the computed reaction mechanism. For epoxidation with m-CPBA, it is typically first order in both alkene and peroxyacid. | Essential for writing the overall rate law for the reaction. |

| Half-life (t½) | The time required for the concentration of a reactant to decrease to half its initial value. | Calculated from the rate constant and the integrated rate law corresponding to the reaction order. | Provides a practical measure of the reaction's speed. |

Note: These parameters are highly dependent on temperature, pressure, and solvent, which must be included in the computational model for accurate predictions.

Transition State Computations for Epoxide Formation

Molecular Mechanics and Dynamics Simulations

While quantum mechanics is essential for describing electronic structure and bond-breaking/forming events, molecular mechanics (MM) and molecular dynamics (MD) are powerful tools for studying the behavior of larger systems over longer timescales. ebsco.comwikipedia.org

Molecular mechanics employs classical physics and force fields to calculate the potential energy of a system as a function of its atomic coordinates. nih.gov Force fields are sets of parameters that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). For a molecule like this compound, a standard force field (e.g., AMBER, CHARMM, OPLS) could be used to explore its conformational landscape. The long, flexible tridecyl chain can adopt numerous conformations, and MM can be used to identify low-energy conformers and the energy barriers between them.

Molecular dynamics simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of atoms evolve over time. wikipedia.org An MD simulation of this compound in a solvent (like water or a nonpolar solvent) could reveal:

Solvation Structure: How solvent molecules arrange around the epoxide.

Conformational Dynamics: The flexibility of the tridecyl chain and how it moves and folds over time.

Transport Properties: Parameters like the diffusion coefficient can be calculated from the simulation trajectory.

For studying chemical reactions, hybrid QM/MM methods are often employed. rsc.orgmpg.de In this approach, the reactive part of the system (the oxirane ring and the reacting species) is treated with quantum mechanics, while the rest of the system (the tridecyl chain and the solvent) is treated with molecular mechanics. nih.gov This allows for the simulation of a chemical reaction within a large, explicit environment, providing a more realistic model of the reaction dynamics. mpg.de

Table 5: Applications of Molecular Mechanics and Dynamics to this compound

| Simulation Type | Information Obtained | Relevance |

| Conformational Search (MM) | Identification of stable conformers of the tridecyl chain and the energy barriers for rotation around C-C bonds. | Understanding the molecule's flexibility and the most likely shapes it will adopt in solution. |

| Molecular Dynamics (MD) in Solvent | Solvation free energy, radial distribution functions (RDFs) showing solvent structure, diffusion coefficient, and dynamic conformational changes. | Provides insight into how the molecule interacts with its environment and its bulk physical properties. |

| QM/MM Dynamics | Simulation of the epoxide ring-opening reaction in an explicit solvent, including the role of specific solvent molecules in stabilizing intermediates or transition states. | Offers a detailed, dynamic picture of the reaction mechanism in a realistic environment. |

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is dominated by the long tridecyl chain. The numerous single bonds within this chain allow for a vast number of possible conformations. Computational methods, such as molecular mechanics and quantum mechanical calculations, are essential for exploring the potential energy surface and identifying stable conformers. amherst.eduifes.edu.br

A systematic conformational search, often performed using molecular dynamics or Monte Carlo simulations, would be necessary to map the energy landscape. kallipos.gr The results of such an analysis would typically be presented as a table of low-energy conformers and their relative energies, or as a plot of energy versus one or more dihedral angles. However, specific computational studies providing this data for this compound are not publicly documented.

Interactive Table: Hypothetical Low-Energy Conformers of this compound

Note: This table is a hypothetical representation based on the general principles of conformational analysis of long-chain alkanes. The relative energies are illustrative.

| Conformer | Dihedral Angles (Selected) | Relative Energy (kcal/mol) |

| 1 (Extended) | C1-C2-C3-C4: ~180° | 0.00 |

| 2 (Gauche) | C1-C2-C3-C4: ~60° | ~0.9 |

| 3 (Multiple Gauche) | Multiple gauche interactions | >1.8 |

Intermolecular Interactions and Self-Assembly in Condensed Phases

The intermolecular forces governing the behavior of this compound in condensed phases are primarily van der Waals interactions, specifically London dispersion forces, due to the long, nonpolar tridecyl chain. libretexts.orglibretexts.org The polar oxirane ring introduces a dipole moment, leading to dipole-dipole interactions, but these are localized to the headgroup of the molecule.

In a condensed phase, the long alkyl chains of this compound molecules would tend to align with each other to maximize van der Waals contacts, a phenomenon commonly observed in the self-assembly of lipids and surfactants. nih.govmdpi.com This self-assembly process is driven by the hydrophobic effect when in an aqueous environment, although studies on this compound have focused on its role in forming dendrimer-based nanoparticles rather than its self-assembly in isolation. nih.govdovepress.com

Computational simulations, particularly molecular dynamics, could model the self-assembly of this compound molecules. nih.gov Such simulations would likely show the formation of ordered structures, such as bilayers or micelles, depending on the concentration and solvent environment. The packing of the alkyl chains would be a key determinant of the structure, similar to the self-assembly of other alkyl-substituted molecules. nih.govresearchgate.net

In Silico Screening and Predictive Modeling for Bioactivity

In silico screening and quantitative structure-activity relationship (QSAR) models are computational techniques used to predict the biological activity of molecules. up.ac.zanih.gov These methods are particularly valuable in the early stages of drug discovery for identifying potential lead compounds. acs.org

For this compound, its structural features—an epoxide group and a long lipophilic chain—suggest several potential biological activities. Epoxides are known to be reactive electrophiles that can interact with nucleophilic residues in proteins and DNA. acs.org This reactivity is the basis for the toxicity of some epoxides but can also be harnessed for therapeutic purposes. The long alkyl chain confers high lipophilicity, which would facilitate membrane permeation.

While general QSAR models for epoxides exist, specific in silico screening studies targeting this compound against a range of biological targets are not available in the literature. One study mentions vernolic acid, a long-chain epoxy fatty acid, as having cytotoxic properties, suggesting that other long-chain epoxides like this compound could be investigated for similar activities. dovepress.com

Interactive Table: Predicted Bioactivity Profile for this compound (Hypothetical)

Note: This table is hypothetical and based on the known activities of similar compounds. The prediction scores are for illustrative purposes.

| Target Class | Predicted Activity | Confidence Score |

| Soluble Epoxide Hydrolase | Inhibitor | Moderate |

| Cytochrome P450 Enzymes | Substrate/Inhibitor | High |

| Nuclear Receptors | Agonist/Antagonist | Low |

| Ion Channels | Modulator | Low |

Advanced Applications and Biomedical Research

Materials Science and Polymer Chemistry Applications

The unique chemical structure of 2-Tridecyloxirane, featuring a reactive epoxide ring and a long hydrocarbon tail, makes it a valuable molecule in polymer science. nih.gov Its properties are leveraged to modify and enhance the performance of various polymer systems.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.govepa.gov |

| Molecular Formula | C₁₅H₃₀O | nih.govepa.gov |

| Molecular Weight | 226.4 g/mol | epa.gov |

| Synonyms | Oxirane, 2-tridecyl-; 1,2-Epoxypentadecane; 1-Pentadecene (B78149) oxide | nih.govcas.org |

| Key Functional Group | Epoxide (Oxirane) | ontosight.ai |

In polymer formulations, particularly for epoxy resins, high viscosity can hinder application and processing. nagase.com Reactive diluents are chemical agents used to reduce the viscosity of these resins to improve workability. nagase.com Unlike non-reactive diluents, which act as plasticizers and can compromise the final properties, reactive diluents have functional groups—such as an epoxide group—that allow them to chemically integrate into the polymer network during the curing process. nagase.comresearchgate.net

The performance of coatings and adhesives is critically dependent on the formation of a robust, cross-linked polymer network. evonik.comchempoint.com Cross-linking creates covalent bonds between polymer chains, transforming them into a more rigid and durable three-dimensional structure. specialchem.comgellnerindustrial.com This process significantly improves properties such as mechanical strength, chemical resistance, thermal stability, and adhesion. chempoint.comspecialchem.com

The epoxide group of this compound is highly reactive and can undergo ring-opening polymerization with various curing agents or other polymers containing active hydrogens (e.g., amines, phenols). evonik.comspecialchem.com When used in formulations for advanced coatings and adhesives, this compound acts as a cross-linking agent. During the curing reaction, its epoxide ring opens and forms strong covalent bonds with the polymer matrix. evonik.comchempoint.com This integration helps to build a densely cross-linked network, which is essential for the high-performance characteristics required in industrial and specialty applications. evonik.comshreechem.in The resulting materials exhibit enhanced durability and resistance to environmental factors. chempoint.comgellnerindustrial.com

Development of this compound as a Reactive Diluent

Nanotechnology and Delivery Systems

Nanotechnology leverages materials at the nanoscale to create novel solutions for medicine, electronics, and materials science. iberdrola.comjbclinpharm.org In biomedicine, a primary focus is the development of nanoparticles for the targeted delivery of therapeutic agents. jbclinpharm.orgresearchgate.net

Dendrimers are highly branched, synthetic polymers with a well-defined structure, making them promising candidates for drug and nucleic acid delivery. researchgate.net Their surface can be readily modified to control properties like charge, solubility, and biocompatibility. researchgate.netnih.gov

A significant breakthrough in nucleic acid delivery involves the modification of poly(amido amine) (PAMAM) dendrimers with this compound. researchgate.netnih.govpnas.org In a specific synthesis, generation 1 (G1) PAMAM dendrimers are reacted with this compound. nih.govpnas.org This alkylation process attaches the long hydrocarbon tails of this compound to the amine groups of the dendrimer, creating a novel ionizable dendrimer-based nanomaterial. pnas.orgresearchgate.net This modified dendrimer is a core component of what are known as modified dendrimer nanoparticles (MDNPs), which have proven highly effective for encapsulating and delivering nucleic acids. pnas.orggoogle.com The stability of these nanoparticles is crucial for protecting the nucleic acid payload in the bloodstream; research has shown that nanoparticles synthesized using this compound are more stable in human serum compared to those made with other epoxides like 1,2-Epoxydodecane. pnas.orgresearchgate.net

Conventional mRNA vaccines have been revolutionary, but next-generation platforms using self-amplifying mRNA, or replicons, offer the potential for greater potency at lower doses. nih.govmdpi.com Replicons are engineered RNA molecules that, in addition to encoding a target antigen, also encode a replicase enzyme that allows the RNA to make numerous copies of itself inside a host cell. nih.govcepi.net This self-amplification leads to sustained and high-level expression of the antigen, inducing a robust immune response. pnas.orgnih.gov

The MDNPs created with this compound-modified dendrimers have been successfully used to formulate a single-dose, adjuvant-free replicon vaccine platform. pnas.orgpnas.org These nanoparticles are formed by combining the modified dendrimer with a lipid-anchored polyethylene (B3416737) glycol (PEG) and the replicon RNA payload. nih.govresearchgate.net The resulting MDNPs protect the large replicon RNA from degradation by nucleases and facilitate its delivery into cells. pnas.orgpnas.org Efficacy studies have demonstrated that this vaccine platform can generate protective immunity against a wide range of lethal pathogens. pnas.org In mouse models, vaccines delivering replicon RNA encoding antigens for H1N1 influenza, Toxoplasma gondii, and the Ebola virus (EBOV) provided protection against lethal challenges. pnas.orgpnas.org This platform efficiently drives the proliferation of antigen-specific CD8+ T cells and potentiates antibody responses. google.com

Table 2: MDNP Replicon Vaccine Platform Components and Characteristics

| Component/Characteristic | Description | Source |

|---|---|---|

| Core Nanomaterial | Generation 1 (G1) Poly(amido amine) (PAMAM) dendrimer | nih.govpnas.org |

| Modifying Agent | This compound | nih.govpnas.org |

| Payload | Self-amplifying mRNA (replicon) encoding specific antigens (e.g., EBOV-GP, H1N1-HA) | pnas.orgpnas.org |

| Stabilizer | Lipid-anchored Polyethylene Glycol (PEG) | nih.govresearchgate.net |

| Key Feature | High nanoparticle stability in human serum, protecting RNA payload from degradation | pnas.orgresearchgate.net |

| Demonstrated Efficacy | Generation of protective immunity against Ebola, H1N1 influenza, and Toxoplasma gondii | pnas.org |

RNA interference (RNAi) is a natural cellular process that uses small interfering RNA (siRNA) to silence the expression of specific genes. nih.gov This mechanism holds immense therapeutic potential for diseases caused by aberrant gene expression, but its clinical application is hindered by the challenge of delivering fragile siRNA molecules to target cells. nih.govnih.govrsc.org

The dendrimer nanoparticles modified with this compound also show high potential for the delivery of therapeutic nucleic acids like siRNA. nih.gov The alkylated PAMAM G1 dendrimer, which forms the basis of the MDNPs, has been noted for its ability to complex with siRNA. nih.gov The positive charges on the dendrimer can electrostatically interact with the negatively charged phosphate (B84403) backbone of the siRNA, condensing it into compact nanoparticles that protect it from degradation and facilitate cellular entry. researchgate.netpnas.org While much of the detailed research has focused on replicon delivery, the underlying technology is applicable to other nucleic acids. nih.gov The successful design of these dendrimer-based systems for large mRNA molecules suggests a strong capability for formulating and delivering smaller siRNA molecules for targeted gene silencing applications. nih.govrsc.org

mRNA Replicon Vaccine Platforms: Design and Efficacy Studies

Polymeric Soft Nanoparticles in Biomedical Transport

The development of effective delivery vehicles is a cornerstone of modern nanomedicine, with polymeric soft nanoparticles emerging as a versatile platform. wmis.orgresearchgate.net These nanoparticles, primarily derived from an organic backbone, can be engineered to encapsulate and transport therapeutic agents like drugs and nucleic acids to specific sites within the body. wmis.orgnih.gov Their design often aims to protect the cargo from degradation, reduce systemic toxicity, and improve pharmacokinetic profiles. wmis.orgnih.gov

In this context, this compound has been utilized as a key component in the synthesis of advanced nanoparticle systems. Researchers have developed modified dendrimer-based nanoparticles for the delivery of large replicating RNA (repRNA) molecules. mdpi.comgoogle.com In one method, a new dendrimer was synthesized by reacting a Polyamidoamine (PAMAM) G1 dendrimer with this compound. mdpi.com This alkylation process, along with the inclusion of a lipid-anchored polyethylene glycol (PEG), facilitates the formation of nanoparticles that can encapsulate mRNA. mdpi.com The resulting modified dendrimer nanoparticles (MDNPs) have demonstrated the ability to efficiently deliver their nucleic acid cargo, leading to the production of specific antibodies, highlighting their potential in vaccine development and gene therapy. mdpi.comgoogle.com The hydrophobic nature of the tridecyl chain from this compound is crucial for the self-assembly and stability of these nanoparticle structures.

Pharmacological and Therapeutic Investigations of Oxirane Scaffolds

The inherent reactivity of the oxirane ring makes it a valuable pharmacophore in medicinal chemistry. This structural motif is present in various naturally occurring and synthetic compounds that exhibit a wide range of biological activities.

Anticancer Activity: Mechanisms of Apoptosis Induction

Oxirane-containing scaffolds are a subject of intense research for their potential as anticancer agents. samipubco.comresearchgate.net Mechanistic studies often point to apoptosis, or programmed cell death, as the primary mode of action for these compounds. researchgate.net The ability to induce apoptosis is a critical feature of effective cancer therapies, as it eliminates malignant cells without provoking an inflammatory response.

Various marine-derived compounds, for example, target apoptotic pathways in cancer cells through mechanisms such as inducing cell cycle arrest and mediating mitochondrial interactions. nih.gov The activation of the c-Jun N-terminal kinase (JNK) pathway is another crucial mechanism, which can lead to the release of mitochondrial cytochrome and subsequent apoptosis via the caspase-9 pathway. mdpi.com

In a study investigating cytotoxic compounds from fungal secondary metabolites, this compound was identified as a constituent of an extract from Aspergillus tamarii that exhibited cytotoxic activity against a human liver cancer cell line (HepG-2). semanticscholar.org Other research into different oxirane derivatives has shown they can induce apoptosis in a caspase-dependent manner, cause DNA damage, and lead to nuclear condensation in cancer cells. nih.govmdpi.com These findings underscore the potential of the oxirane scaffold as a basis for developing new chemotherapeutic agents that function by triggering the intrinsic cell death pathways within tumor cells.

Anti-inflammatory Mechanisms: Cyclooxygenase Enzyme Inhibition

Inflammation is a biological process mediated by various molecules, including prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. tandfonline.com There are two main isoforms, COX-1 and COX-2. researchgate.net While COX-1 is constitutively expressed and involved in maintaining normal physiological functions, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. researchgate.netmdpi.com Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these COX enzymes. tandfonline.comresearchgate.net

The development of selective COX-2 inhibitors is a major goal in pharmacology, as these drugs can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. tandfonline.comnih.gov Research has focused on various heterocyclic scaffolds to create compounds with high selectivity for the COX-2 enzyme. tandfonline.comdntb.gov.ua For instance, studies on thiadiazole and pyrazole-based compounds have demonstrated that specific structural features can lead to potent and selective COX-1 or COX-2 inhibition. tandfonline.commdpi.com The mechanism involves the drug molecule fitting into the active site of the COX enzyme, thereby blocking the conversion of arachidonic acid into prostaglandins. researchgate.net While specific studies on this compound's direct COX inhibition are not detailed, the investigation of oxirane-containing scaffolds aligns with the broader strategy of developing novel anti-inflammatory agents that target the COX pathway. samipubco.comnih.gov

Antibacterial and Antioxidant Efficacy Studies

The oxirane ring is a key structural feature in compounds that exhibit antimicrobial and antioxidant properties. samipubco.comjapsonline.com The epoxide structure is recognized for its role in the biological activities of various compounds, and its inclusion can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria. japsonline.com For instance, the modification of certain chalcones to include an epoxide ring has been shown to increase their antibacterial activity. japsonline.com

Studies on newly synthesized oxirane derivatives have demonstrated their potential as both antibacterial and antioxidant agents. samipubco.com In one such study, prepared oxirane compounds were evaluated against two types of bacteria and showed good to high efficacy. samipubco.com The antioxidant potential of these compounds was also found to be significant. samipubco.com Similarly, another investigation identified Oxiraneoctanoic acid as a compound with notable antioxidant properties. analis.com.my The antioxidant effect is often attributed to the ability of the compounds to scavenge free radicals, such as the DPPH radical, a mechanism that can be quantified to determine a compound's potency. samipubco.com

The table below summarizes findings from a study on the antibacterial activity of a plant extract containing various bioactive compounds, illustrating how efficacy is measured.

| Bacterial Strain | Inhibition Zone (mm) at 400 mg/mL |

| Staphylococcus epidermidis | 16.0 |

| Microsporum gypseum | 16.0 |

This table presents example data on antimicrobial activity from an extract containing antioxidative constituents to illustrate typical research findings in this area. analis.com.my

Chemical Biology and Mechanistic Insights into Biological Activity

Interaction of 2-Tridecyloxirane with Biological Macromolecules

The reactivity of the epoxide ring in this compound is a key determinant of its interaction with biological macromolecules. This reactivity allows for the formation of covalent adducts with proteins and potential modulation of their function.

The electrophilic nature of the epoxide ring in this compound makes it susceptible to nucleophilic attack from amino acid residues in proteins. This can lead to the formation of stable covalent adducts, a process known as protein alkylation. rsc.orgencyclopedia.pub While direct studies on this compound are limited, the general reactivity of epoxides suggests that nucleophilic residues such as cysteine, histidine, and lysine (B10760008) are potential targets for adduct formation. rsc.org The formation of such adducts can alter the protein's structure and, consequently, its function. encyclopedia.pub

Epoxides have been identified as inhibitors of various enzymes, often through the covalent modification of active site residues. rsc.org For instance, certain epoxides are known to be mechanism-based inhibitors of nucleophilic cysteine enzymes, where the initial nucleophilic attack by the cysteine residue leads to irreversible alkylation. rsc.org Long-chain primary amides, structurally related to the potential hydrolysis products of this compound, have been shown to be potent inhibitors of microsomal epoxide hydrolases. acs.org This suggests that this compound or its metabolites could potentially modulate the activity of enzymes involved in xenobiotic metabolism. The inhibition can be competitive, non-competitive, or uncompetitive, depending on the nature of the interaction with the enzyme and its substrate. acs.org

Table 1: Potential Amino Acid Residues for Adduct Formation with this compound

| Nucleophilic Amino Acid | Potential for Covalent Adduct Formation |

| Cysteine | High |

| Histidine | Moderate |

| Lysine | Moderate |

| Serine | Low |

| Threonine | Low |

This table is based on the general reactivity of epoxides with proteins; specific data for this compound is not available.

The long, hydrophobic tridecyl chain of this compound is expected to facilitate its interaction with and partitioning into biological membranes. The cellular uptake of hydrophobic molecules is often mediated by passive diffusion across the lipid bilayer. mdpi.com The hydrophobicity of a molecule can enhance its association with cell membranes, potentially leading to increased cellular uptake. mdpi.com

The process of cellular uptake for long-chain fatty acids, which share structural similarities with this compound, involves several mechanisms, including passive diffusion and protein-mediated transport. researchgate.netnih.govnih.gov The hydrophobic nature of this compound suggests it could readily cross cell membranes. However, the specific transporters that might be involved in the cellular uptake of long-chain epoxides have not been fully elucidated. The balance between hydrophilicity and hydrophobicity is a critical factor in determining the cellular uptake and cytotoxicity of a compound. mdpi.com

Protein Adduct Formation and Enzyme Modulation

Elucidation of Cellular and Molecular Mechanisms of Action

Understanding the precise molecular mechanisms by which this compound exerts its biological effects requires an examination of its impact on cellular signaling pathways and a systematic analysis of its structure-activity relationships.

While specific studies on the effects of this compound on cellular signaling are not available, the covalent modification of proteins by reactive molecules is a known mechanism for perturbing signaling cascades. nih.gov Protein kinases, key regulators of cellular signaling, are potential targets for such modifications. scbt.comnih.govassaygenie.commdpi.com The inhibition of protein kinases can disrupt phosphorylation cascades, leading to altered cellular responses such as changes in cell growth, differentiation, and apoptosis. nih.govnih.govassaygenie.com

For example, inhibition of adenylyl cyclase or cAMP-dependent protein kinase (PKA) has been shown to alter the levels and activation of key enzymes in signaling pathways. nih.gov Given the potential of this compound to form protein adducts, it is plausible that it could modulate signaling pathways through the covalent modification of critical signaling proteins, although this remains to be experimentally verified.

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for the rational design of more potent or selective derivatives. umich.edu For aliphatic epoxides, mutagenicity has been shown to depend on the degree of substitution around the oxirane ring, with monosubstituted oxiranes often being the most potent. umich.eduresearchgate.net The presence of electron-withdrawing groups near the epoxide ring can increase the electrophilicity and reactivity of the epoxide, which often correlates with increased biological activity. umich.eduumich.edu

While comprehensive SAR studies specifically for this compound are lacking, general principles from related aliphatic epoxides can be informative. The long alkyl chain in this compound is a key structural feature that will influence its physical properties, such as solubility and membrane partitioning, and thereby its bioavailability and interaction with cellular targets.

Table 2: General Structure-Activity Relationships for Aliphatic Epoxides

| Structural Feature | General Effect on Reactivity/Biological Activity |

| Monosubstitution on oxirane ring | Generally higher reactivity |

| Polysubstitution on oxirane ring | Generally lower reactivity |

| Electron-withdrawing substituents | Increased electrophilicity and reactivity |

| Electron-donating substituents | Decreased electrophilicity and reactivity |

| Chain length of alkyl substituent | Influences hydrophobicity and membrane interactions |

This table represents general trends observed for aliphatic epoxides and may not be directly applicable to all biological activities of this compound.

Signaling Pathway Perturbations and Cellular Responses

Biosynthetic Contexts and Natural Occurrence of Oxiranes

This compound has been identified as a volatile compound in the essential oil of Aframomum melegueta and in the seed oil of Camellia oleifera. mdpi.comresearchgate.net It has also been detected in sea cucumbers of the Holothuria genus. kemdikbud.go.id

The biosynthesis of fatty acid epoxides in plants is primarily carried out by two types of enzymes: cytochrome P450 monooxygenases and peroxygenases. aocs.orguliege.be Cytochrome P450 enzymes can catalyze the epoxidation of unsaturated fatty acids. aocs.orgnih.gov Peroxygenases, on the other hand, utilize fatty acid hydroperoxides to epoxidize other unsaturated fatty acids. uliege.benih.gov In plants, these epoxy fatty acids can be components of seed oils and play roles in plant defense and the formation of biopolymers like cutin. uliege.be The biosynthesis of long-chain terminal alkenes can also be achieved by fungal peroxygenases. mdpi.com While the specific biosynthetic pathway for this compound has not been elucidated, it is likely formed through the enzymatic epoxidation of the corresponding alkene, 1-tridecene (B165156).

Enzymatic Pathways for Epoxide Formation in Organisms

The biosynthesis of epoxides in organisms is a well-documented process, primarily catalyzed by a diverse group of enzymes that introduce an oxygen atom across a carbon-carbon double bond. While direct enzymatic synthesis of this compound from 1-tridecene in mammals is not extensively detailed in the literature, the broader enzymatic capabilities for epoxidizing alkene substrates, including long-chain alkenes, are well-established.

The principal enzymes responsible for such transformations are the Cytochrome P450 (CYP) monooxygenases. wikipedia.orgebi.ac.uk This superfamily of heme-containing enzymes is crucial for the metabolism of a vast array of endogenous and exogenous compounds, including fatty acids and xenobiotics. wikipedia.orgebi.ac.ukmdpi.com CYPs catalyze a variety of oxidative reactions, including the epoxidation of double bonds in long-chain polyunsaturated fatty acids to form signaling molecules, and the oxidation of xenobiotics for detoxification. wikipedia.orgmdpi.com It is through these pathways that precursors to compounds like this compound could be metabolized.

More direct evidence for the enzymatic epoxidation of long-chain terminal alkenes comes from studies on fungal enzymes. Unspecific peroxygenases (UPOs) from fungi have demonstrated the ability to catalyze the epoxidation of terminal alkenes ranging from C12 to C20. researchgate.net A study investigating various UPOs showed that these enzymes can act on 1-tridecene, the direct precursor to this compound. researchgate.netmdpi.com

The research on several UPOs, including those from Cyclocybe aegerita (AaeUPO), Marasmius rotula (MroUPO), and Coprinopsis cinerea (rCciUPO), revealed their capability to epoxidize these long-chain substrates. researchgate.net The reaction conditions, such as pH and the presence of a cosolvent like acetone, were found to significantly influence the conversion rates. mdpi.com For instance, with 1-tetradecene (B72687) as a substrate, most tested UPOs showed higher conversion rates at a pH of 5.5 compared to 7.0. mdpi.com

Table 1: Enzymatic Epoxidation of 1-Tetradecene by Various Unspecific Peroxygenases (UPOs) This interactive table summarizes the product distribution from the reaction of 1-tetradecene with different UPOs, highlighting the percentage of the resulting epoxide.

| Enzyme | Epoxide (%) | Monohydroxylated Derivatives (%) | Tetradecen-3-ol (%) | Other Hydroxylated Derivatives (%) |

| MroUPO | 96 | 4 | 4 | 0 |

| AaeUPO | 71 | 29 | 15 | 14 |

| rCciUPO | 70 | 30 | 17 | 13 |

| CglUPO | 63 | 37 | 10 | 27 |

| rHinUPO | 59 | 41 | 11 | 30 |

| rDcaUPO | 56 | 44 | 12 | 32 |

| Data derived from studies on the epoxidation of 1-tetradecene by fungal UPOs, which demonstrates the enzymatic potential for converting long-chain alkenes into their corresponding epoxides. mdpi.com |

These findings underscore that enzymatic pathways exist in nature that are capable of producing long-chain terminal epoxides like this compound from their corresponding alkenes.

Role of Oxiranes in Metabolomic Profiles

Metabolomics, the comprehensive study of small molecules within a biological system, provides a snapshot of its physiological state. thermofisher.comnih.gov Oxiranes, particularly those derived from the oxidation of fatty acids (known as oxylipins), are increasingly recognized as important components of the metabolome, acting as key signaling molecules in various processes. mdpi.comucdavis.edu However, the inherent reactivity and labile nature of the epoxide ring present significant challenges for their detection and quantification in metabolomic profiling studies. metabolon.com